molecular formula C17H23N3O B11376138 5,7-Diethyl-2-(pyridin-2-yl)-1,3-diazatricyclo[3.3.1.1(3,7)]decan-6-one

5,7-Diethyl-2-(pyridin-2-yl)-1,3-diazatricyclo[3.3.1.1(3,7)]decan-6-one

Cat. No.: B11376138
M. Wt: 285.4 g/mol
InChI Key: YFPDZVGSQBLSKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-DIETHYL-2-(2-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE: is a complex organic compound characterized by its unique tricyclic structure

Properties

Molecular Formula

C17H23N3O

Molecular Weight

285.4 g/mol

IUPAC Name

5,7-diethyl-2-pyridin-2-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C17H23N3O/c1-3-16-9-19-11-17(4-2,15(16)21)12-20(10-16)14(19)13-7-5-6-8-18-13/h5-8,14H,3-4,9-12H2,1-2H3

InChI Key

YFPDZVGSQBLSKM-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1=O)(CN(C2)C3C4=CC=CC=N4)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-DIETHYL-2-(2-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE typically involves multiple steps, including the formation of the tricyclic core and the introduction of the pyridinyl and ethyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5,7-DIETHYL-2-(2-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5,7-DIETHYL-2-(2-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-DIETHYL-2-(2-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,7-DIETHYL-2-(2-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE: can be compared with other tricyclic compounds that have similar structural features but differ in their functional groups or substituents.

Uniqueness

The uniqueness of 5,7-DIETHYL-2-(2-PYRIDINYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE lies in its specific combination of a tricyclic core with pyridinyl and ethyl groups, which imparts distinct chemical and biological properties.

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